Cyclopentene, 1-(chloroethynyl)-
Description
Cyclopentene, 1-(chloroethynyl)- is a cyclopentene derivative substituted with a chloroethynyl (-C≡C-Cl) group at the 1-position. This compound combines the strained cyclopentene ring with the electron-deficient ethynyl chloride moiety, making it a reactive intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7Cl |
|---|---|
Molecular Weight |
126.58 g/mol |
IUPAC Name |
1-(2-chloroethynyl)cyclopentene |
InChI |
InChI=1S/C7H7Cl/c8-6-5-7-3-1-2-4-7/h3H,1-2,4H2 |
InChI Key |
BRSSORPCYLCFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C#CCl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Alkynylcyclopentene Precursors
A common approach to synthesize chloroethynyl-substituted cyclopentene involves the halogenation of an ethynylcyclopentene intermediate. This can be achieved by:
- Starting from cyclopentene derivatives bearing an ethynyl group at the 1-position.
- Treating with chlorine or a chlorinating reagent (e.g., N-chlorosuccinimide or sulfuryl chloride) under controlled conditions to selectively introduce the chlorine atom at the terminal alkyne carbon.
This method requires precise temperature and stoichiometry control to avoid over-chlorination or polymerization of the alkyne.
Alkynylation of Cyclopentene Derivatives
Another synthetic strategy involves:
- Formation of a cyclopentene organometallic intermediate (such as cyclopentene lithium or magnesium halide species).
- Subsequent reaction with a chlorinated alkynyl electrophile (e.g., chloroacetylene or its derivatives) to install the chloroethynyl substituent via nucleophilic substitution or cross-coupling.
Transition metal-catalyzed coupling reactions (e.g., Sonogashira coupling) may be adapted for this purpose, employing palladium or copper catalysts to attach the chloroethynyl moiety onto the cyclopentene ring.
Direct Chlorination of Ethynylcyclopentane
Although less common, direct chlorination of ethynylcyclopentane derivatives under radical or electrophilic conditions can yield the chloroethynyl compound. This method is less selective and requires careful control of reaction parameters to minimize side reactions such as elimination or ring opening.
Reaction Conditions and Catalysts
| Method | Reagents and Catalysts | Conditions | Notes |
|---|---|---|---|
| Halogenation of ethynylcyclopentene | Cl2, NCS, or SO2Cl2; inert solvent (e.g., CCl4) | Low temperature (0–25 °C), dark conditions | Avoids over-chlorination, requires slow addition |
| Alkynylation via organometallic intermediate | Cyclopentene-Li or MgBr + chloroacetylene; Pd/Cu catalysts for coupling | Anhydrous solvents (THF, Et2O), inert atmosphere, 0–50 °C | High selectivity, requires dry conditions |
| Radical chlorination | Cl2, UV light or radical initiators | Controlled UV irradiation, low temp | Risk of side reactions, less selective |
Mechanistic Insights
- Halogenation : The electrophilic chlorine species attacks the terminal alkyne carbon, forming a chloronium intermediate followed by deprotonation to yield the chloroethynyl substituent.
- Alkynylation : Organometallic nucleophiles attack the electrophilic carbon of a chloroalkyne, forming a new carbon-carbon bond with retention of the chloroethynyl group.
- Radical chlorination : Initiated by UV light, chlorine radicals abstract hydrogen atoms or add across the triple bond, but this method is prone to side reactions such as polymerization or ring cleavage.
Analytical Data and Characterization
To confirm the successful synthesis of cyclopentene, 1-(chloroethynyl)-, the following analytical techniques are recommended:
| Technique | Key Observations | Purpose |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | $$^{1}H$$ NMR: signals for cyclopentene protons; $$^{13}C$$ NMR: characteristic alkyne carbons (~80-90 ppm) and C–Cl carbon shifts | Structural confirmation |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Alkyne C≡C stretch (~2100–2200 cm⁻¹); C–Cl stretch (~600 cm⁻¹) | Functional group identification |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to C7H5Cl (Molecular weight ~120 g/mol) | Molecular weight confirmation |
| Gas Chromatography (GC) | Purity assessment and detection of side products | Purity and reaction monitoring |
Comparative Summary of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|
| Halogenation of ethynylcyclopentene | High selectivity, straightforward | Requires ethynyl precursor, sensitive to over-chlorination | 60–85% |
| Alkynylation via organometallic intermediate | Versatile, allows functional group tolerance | Requires strict anhydrous conditions, multi-step | 50–80% |
| Radical chlorination | Simple reagents | Low selectivity, side reactions | 30–50% |
Chemical Reactions Analysis
Types of Reactions
Cyclopentene,1-(chloroethynyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond or the chloroethynyl group to different functional groups, such as alkanes or alkenes.
Substitution: The chloroethynyl group can be substituted with other nucleophiles, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions result in compounds with new functional groups replacing the chloroethynyl group.
Scientific Research Applications
Cyclopentene,1-(chloroethynyl)-(9ci) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, resins, and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclopentene,1-(chloroethynyl)-(9ci) exerts its effects involves interactions with molecular targets and pathways. The chloroethynyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The double bond in the cyclopentene ring also plays a role in its chemical behavior, allowing for addition and substitution reactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Cyclopentene Derivatives
Key Observations :
- The chloroethynyl group introduces significant electron-withdrawing effects, enhancing electrophilicity compared to alkyl or aryl substituents. This increases susceptibility to nucleophilic attacks or cycloadditions .
- 1-Chloro-1-cyclopentene (C₅H₇Cl) shares a similar cyclopentene backbone but lacks the ethynyl group, resulting in lower strain and distinct reactivity (e.g., Diels-Alder reactions) .
- Siloxy-protected derivatives (e.g., 1-(Trimethylsiloxy)cyclopentene) demonstrate how protective groups mitigate instability issues common in reactive chloroethynyl systems .
Key Observations :
- 1-(Chloroethynyl)cyclopentene likely shares instability challenges with chloroethynylferrocene , which degrades under GC conditions despite moderate isolated yields . This contrasts with stable aryl-substituted cyclopentenes (e.g., 1-(p-Formylphenyl)cyclopentene) .
- High-temperature syntheses (e.g., 120°C for 48h) are common for cyclopentene derivatives, but chloroethynyl groups may require milder conditions to prevent decomposition .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations :
- Viscosity data for 1-(1-methylethyl)-cyclopentene suggest that bulky substituents increase resistance to flow compared to simpler derivatives .
- The chloroethynyl group likely elevates boiling and melting points relative to alkyl-substituted cyclopentenes due to increased polarity and molecular weight.
Q & A
Q. What are the common synthesis routes for 1-(chloroethynyl)cyclopentene, and how do their yields compare?
- Methodological Answer : Two primary synthesis routes involve cyclopentene derivatives. For example, cyclopentene derivatives can be synthesized via halogenation or ethynylation reactions. Evidence from synthetic pathways for analogous compounds (e.g., 1-chlorocyclopentene) shows yields of 56% and 24% , depending on reaction conditions such as catalysts, temperature, and purification methods . Optimizing reaction parameters (e.g., using phase-transfer catalysts or inert atmospheres) may improve yields. Thermodynamic analyses (e.g., enthalpy calculations) for similar cyclopentene systems can guide condition selection .
Q. Table 1: Synthesis Yields for Analogous Compounds
| Route | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclopentene | 1-Chlorocyclopentene | 56 | |
| 2 | Cyclopentene | 1-Chlorocyclopentene | 24 |
Q. What safety protocols are critical when handling 1-(chloroethynyl)cyclopentene?
- Methodological Answer : Use nitrile gloves , face shields , and fume hoods to avoid inhalation or skin contact. In case of exposure:
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin contact : Wash with soap and water; consult a physician .
- Spill management : Absorb with inert material and dispose as hazardous waste .
Safety data sheets (SDS) for related compounds emphasize avoiding ignition sources due to flammability risks .
Q. What spectroscopic techniques are effective for characterizing 1-(chloroethynyl)cyclopentene?
- Methodological Answer :
- IR Spectroscopy : Detect chloroethynyl (C≡C-Cl) stretches near 600–700 cm⁻¹ and alkene C=C bonds at 1650–1670 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks at m/z 138 (C₇H₇Cl) and fragmentation patterns indicative of ethynyl cleavage .
- NMR : The cyclopentene ring protons appear as multiplet signals (δ 5.5–6.0 ppm), while the chloroethynyl group may show deshielded carbons in ¹³C NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for cyclopentene derivatives?
- Methodological Answer : Cross-reference NIST Chemistry WebBook data with independent experimental validations. For example:
- Compare boiling points (e.g., 409.2 K for 2-cyclopenten-1-one vs. 398 K for methylcyclopentene ).
- Analyze phase-specific enthalpy values (ΔvapH°) using calorimetry under controlled conditions .
Discrepancies often arise from measurement techniques (e.g., static vs. dynamic vaporization); replicate experiments using standardized protocols .
Q. How do reaction conditions influence regioselectivity in 1-(chloroethynyl)cyclopentene synthesis?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic addition to the ethynyl group .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance halogenation at the cyclopentene ring, while palladium complexes promote ethynylation .
- Temperature : Lower temperatures (0–25°C) reduce side reactions, improving regioselectivity .
Q. What experimental techniques elucidate stereochemical outcomes in cyclopentene addition reactions?
- Methodological Answer :
- Osmium tetroxide (OsO₄) syn-dihydroxylation produces meso diols due to cyclopentene’s planar symmetry, identifiable via X-ray crystallography or polarimetry .
- Chiral chromatography (e.g., HPLC with chiral columns) separates enantiomers in asymmetric reactions .
- DFT calculations predict transition-state geometries to rationalize stereoselectivity .
Data Contradiction Analysis
Q. Why do different studies report varying reaction yields for cyclopentene derivatives?
- Methodological Answer : Yield discrepancies stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
